1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10970499
InChI: InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
SMILES: CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol

1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine

CAS No.:

Cat. No.: VC10970499

Molecular Formula: C15H22N2O4S

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine -

Specification

Molecular Formula C15H22N2O4S
Molecular Weight 326.4 g/mol
IUPAC Name 1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
Standard InChI InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3
Standard InChI Key JJZSCTQSOKZQCP-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
Canonical SMILES CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with an ethylsulfonyl group (-SO₂C₂H₅) and at the 4-position with a (4-methylphenoxy)acetyl moiety (-COCH₂OC₆H₄CH₃). This dual substitution pattern introduces both electron-withdrawing (sulfonyl) and electron-donating (phenoxy) groups, creating a polarized scaffold conducive to intermolecular interactions.

Physicochemical Properties

Key molecular properties include:

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₄S
Molecular Weight326.4 g/mol
IUPAC Name1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone
Canonical SMILESCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C
PubChem CID770526

The sulfonyl group enhances solubility in polar solvents, while the aromatic phenoxy moiety contributes to lipophilicity, suggesting balanced partition coefficients.

Synthetic Methodologies

General Synthesis Strategy

Although no direct synthesis protocol exists for this compound, analogous piperazine derivatives are typically synthesized through sequential nucleophilic substitutions and acylations. A plausible route involves:

  • Sulfonylation: Reacting piperazine with ethylsulfonyl chloride to form 1-(ethylsulfonyl)piperazine.

  • Acylation: Introducing the (4-methylphenoxy)acetyl group via Friedel-Crafts acylation or coupling reactions .

Optimization Challenges

Patent CN1257163C highlights critical factors in piperazine functionalization, including solvent selection (alcohol-water mixtures reduce side reactions) and alkali catalysts (e.g., K₂CO₃) . For this compound, controlling reaction stoichiometry is essential to prevent over-sulfonylation or competing N-acylation.

Comparative Pharmacological Profiling

While direct activity data are absent, structurally related compounds provide insights:

CompoundActivityMechanism
1-Acetyl-4-(4-hydroxyphenyl)piperazineAntifungal intermediate Ergosterol biosynthesis
4-(Benzyl)piperazine-1-carboxamidesFAAH inhibition Endocannabinoid modulation
Phenylpiperazine acaricidesVoltage-gated chloride channel blockade Neurotoxicity

This compound’s sulfonyl group may enhance blood-brain barrier penetration compared to acetylated analogs, potentially expanding CNS applicability .

Research Gaps and Future Directions

Pharmacokinetic Studies

No ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data exist. Priority investigations should include:

  • Solubility: Measuring logP via shake-flask method.

  • Metabolic Stability: Microsomal incubation assays.

Target Identification

High-throughput screening against kinase libraries or GPCR panels could reveal lead targets. Molecular docking studies using the sulfonyl group as a hydrogen bond acceptor may prioritize enzymes like COX-2 or 5-HT receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator